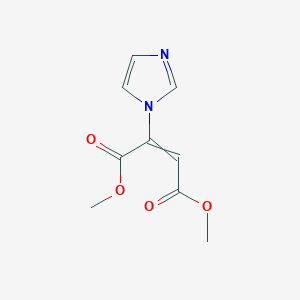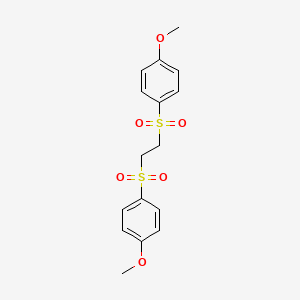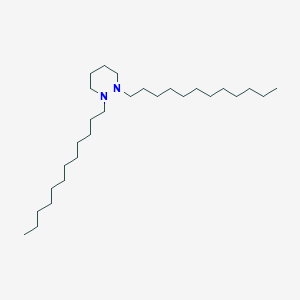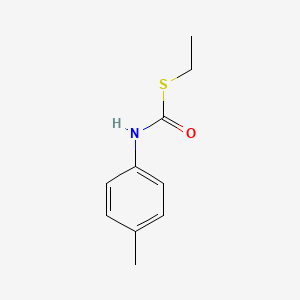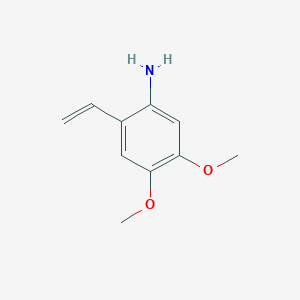
2-Ethenyl-4,5-dimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-4,5-dimethoxyaniline is an organic compound characterized by the presence of an ethenyl group attached to an aniline ring substituted with two methoxy groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4,5-dimethoxyaniline typically involves the alkylation of 4,5-dimethoxyaniline with an appropriate ethenylating agent. One common method involves the use of vinyl halides in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation of the final product to achieve the desired purity levels. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-4,5-dimethoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethenyl-4,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethenyl-4,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations that lead to the formation of active metabolites. These metabolites can interact with specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxyaniline: Lacks the ethenyl group but shares similar aromatic properties.
2-Ethenyl-4-methoxyaniline: Similar structure with one less methoxy group.
2-Ethenyl-5-methoxyaniline: Similar structure with one less methoxy group.
Properties
CAS No. |
113138-14-0 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-ethenyl-4,5-dimethoxyaniline |
InChI |
InChI=1S/C10H13NO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h4-6H,1,11H2,2-3H3 |
InChI Key |
KKCLOQDGZWRCKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
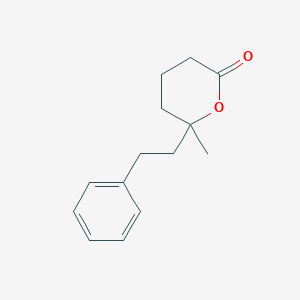
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
acetate](/img/structure/B14302318.png)
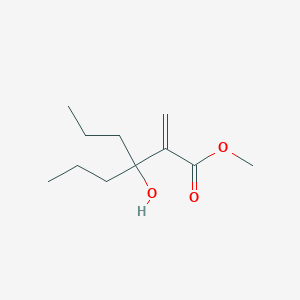

![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)

